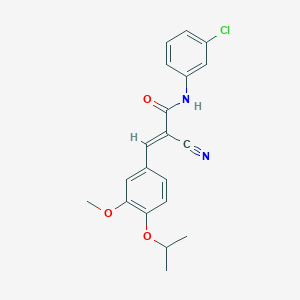![molecular formula C32H30N4O9S B2890325 N-1,3-benzodioxol-5-yl-2-[(7-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide CAS No. 688060-78-8](/img/structure/B2890325.png)
N-1,3-benzodioxol-5-yl-2-[(7-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to contain structural elements found in 1-(1,3-Benzodioxol-5-yl)-2-butanone and N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine . These compounds are known to have a benzodioxol group, which is a common feature in many synthetic drugs .
Molecular Structure Analysis
The molecular structure of similar compounds involves a benzodioxolyl group attached to a butanone or butanamine group . The specific compound you mentioned seems to have a more complex structure, including a quinazolinyl group and a thio-butanamide group.Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Similar compounds like 1-(1,3-Benzodioxol-5-yl)-2-butanone have a molecular weight of 192.211 Da and N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine has a molecular weight of 207.2689 .科学的研究の応用
Synthesis and Characterization
Quinazolinones and their derivatives are synthesized through various chemical reactions involving anthranilamide, isocyanates, and other precursors. For example, reactions of anthranilamide with isocyanates have led to the facile synthesis of oxazolo and thiazolo quinazolinones, offering insights into new synthetic pathways and intermediates for further chemical exploration (Chern, Shish, Chang, Chan, & Liu, 1988). Similarly, the synthesis of benzothiazolo quinazolinones from N-(2-hydroxyphenyl)anthranilic acids demonstrates the versatility and potential of these compounds in creating novel heterocyclic structures (Kim, 1981).
Antitumor Activity
Significant research has focused on the antitumor activities of quinazolinone derivatives. Studies have shown that certain benzyl-substituted quinazolinones exhibit broad-spectrum antitumor activity, with some compounds demonstrating potency comparable or superior to established chemotherapy agents (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016). These findings underline the potential of quinazolinone derivatives as candidates for cancer treatment, highlighting their importance in medicinal chemistry research.
Antimicrobial Activity
Quinazolinone derivatives have also been explored for their antimicrobial properties. The synthesis and evaluation of quinoline derivatives containing an azole nucleus, for example, revealed that some compounds exhibited good to moderate activity against various microorganisms (Özyanik, Demirci, Bektaş, & Demirbas, 2012). This suggests that quinazolinone derivatives could be valuable in developing new antimicrobial agents to combat resistant bacterial and fungal infections.
Binding Mode and Molecular Docking Studies
The development of quinazolinone derivatives as enzyme inhibitors or receptor antagonists often involves detailed molecular docking and binding mode assessments. Studies such as the development of N-[4-[2-propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-D-glutamic acid (BGC 945) as a thymidylate synthase inhibitor illustrate the complex interplay between compound structure, enzymatic inhibition, and receptor targeting, with implications for cancer treatment (Tochowicz, Dalziel, Eidam, O’Connell, Griner, Finer-Moore, & Stroud, 2013).
作用機序
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[7-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N4O9S/c1-2-28(30(38)34-19-6-8-23-25(11-19)43-16-41-23)46-32-35-21-13-27-26(44-17-45-27)12-20(21)31(39)36(32)9-3-4-29(37)33-14-18-5-7-22-24(10-18)42-15-40-22/h5-8,10-13,28H,2-4,9,14-17H2,1H3,(H,33,37)(H,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNQGQRNAKUOJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC5=C(C=C4C(=O)N3CCCC(=O)NCC6=CC7=C(C=C6)OCO7)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N4O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-benzyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2890242.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2890243.png)
![6-ethyl-5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2890246.png)



![(2,6-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2890254.png)
![8-allyl-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2890255.png)
![8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-octylpurine-2,6-dione](/img/structure/B2890258.png)

![N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide](/img/structure/B2890260.png)
![2-Chloro-N-[3-chloro-2-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)phenyl]acetamide](/img/structure/B2890261.png)

![2-(Cyclopentylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2890265.png)
